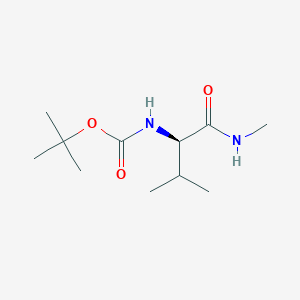
Tert-butyl (R)-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is a compound commonly used in organic synthesis, particularly in the protection of amino groups. It is a derivative of carbamic acid and is often employed in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of tert-butyl carbamates often involves continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
化学反応の分析
Types of Reactions
Tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (H2/Pd) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, trifluoroacetic acid (TFA) for deprotection, and various oxidizing and reducing agents for functional group transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is widely used in scientific research for various applications:
作用機序
The mechanism of action of tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The tert-butyl group can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group .
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protective purposes.
Di-tert-butyl dicarbonate (Boc2O): A reagent used to introduce the Boc protecting group.
N-Boc-protected anilines: Compounds used in the synthesis of various organic molecules.
Uniqueness
Tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
特性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-7(2)8(9(14)12-6)13-10(15)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)(H,13,15)/t8-/m1/s1 |
InChIキー |
ZITOUAAPSZMHQW-MRVPVSSYSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)NC)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C(=O)NC)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)

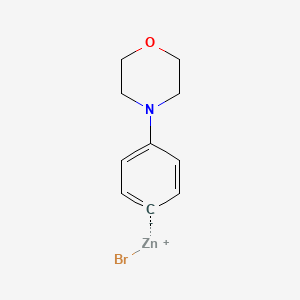
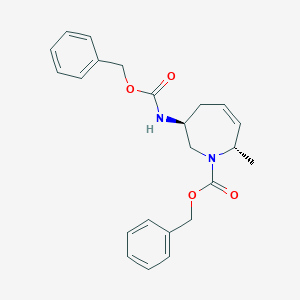

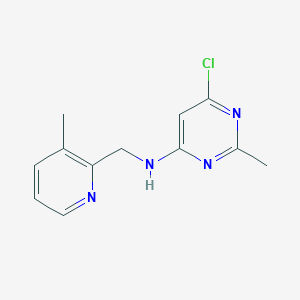
![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)

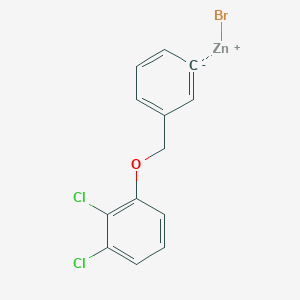

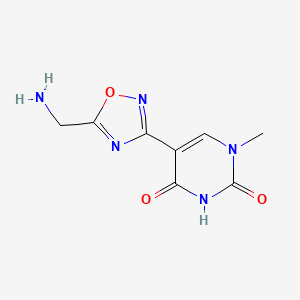
![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
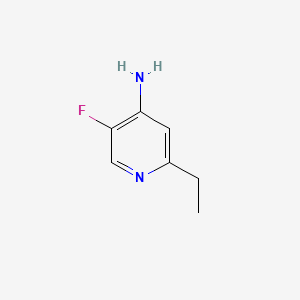
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
